molecular formula C33H66O4Si2 B13855884 Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol

Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol

Cat. No.: B13855884
M. Wt: 583.0 g/mol
InChI Key: BIXAHQXISUOAKE-LTXDKZCQSA-N
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Description

Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is a compound used as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol, which is a fatty acid monoglyceride found in vegetable oils with medium unsaturation. The compound has a molecular weight of 583.05 and a molecular formula of C33H66O4Si2.

Preparation Methods

The preparation of Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol involves the reaction of tert-butyldimethylsilyl chloride with alcohols in the presence of imidazole and dimethylformamide as a solvent . This method results in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers in high yield . Industrial production methods typically involve the use of tert-butyldimethylsilyl chloride and imidazole under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and tetra-n-butylammonium fluoride for substitution . Major products formed from these reactions include alcohols and other silyl ethers .

Scientific Research Applications

Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is used in scientific research as an intermediate in the synthesis of fatty acid monoglycerides. These monoglycerides have applications in chemistry, biology, and medicine. In chemistry, they are used as building blocks for more complex molecules. In biology, they are studied for their role in cellular processes and signaling. In medicine, they are investigated for their potential therapeutic effects.

Mechanism of Action

The mechanism of action of Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol involves its conversion to 2-Linoleoyl-rac-glycerol, which then participates in various biochemical pathways. The molecular targets and pathways involved include lipid metabolism and signaling pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Di-tert-butyldimethylsilyl Ethers 2-Linoleoyl-rac-glycerol is similar to other silyl ethers, such as mono tert-butyl glycerol ether and di tert-butyl glycerol ether . it is unique in its specific structure and its role as an intermediate in the synthesis of 2-Linoleoyl-rac-glycerol. Other similar compounds include tri tert-butyl glycerol ether and tert-butyldimethylsilyl ®-(+)-glycidyl ether .

Properties

Molecular Formula

C33H66O4Si2

Molecular Weight

583.0 g/mol

IUPAC Name

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C33H66O4Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31(34)37-30(28-35-38(8,9)32(2,3)4)29-36-39(10,11)33(5,6)7/h16-17,19-20,30H,12-15,18,21-29H2,1-11H3/b17-16-,20-19-

InChI Key

BIXAHQXISUOAKE-LTXDKZCQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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